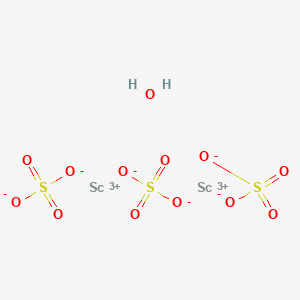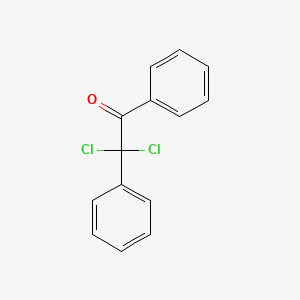
Scandium(III) sulfate hydrate
Overview
Description
Scandium(III) sulfate hydrate is a chemical compound with the formula Sc₂(SO₄)₃·xH₂O. It is the scandium salt of sulfuric acid and typically appears as white hygroscopic crystals or powder . This compound is known for its solubility in water and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(III) sulfate hydrate can be synthesized by reacting scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with sulfuric acid (H₂SO₄). The general reaction is as follows: [ \text{Sc(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Sc}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, scandium is often recovered as a by-product from the extraction of other metals such as aluminum, titanium, and rare earth elements. The recovery process typically involves acid leaching of bauxite residue (red mud) followed by solvent extraction or ion exchange methods to isolate scandium .
Chemical Reactions Analysis
Types of Reactions
Scandium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Scandium typically exists in the +3 oxidation state, making it resistant to further oxidation. Reduction reactions are less common.
Substitution: Scandium(III) sulfate can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Not commonly applicable due to scandium’s stable +3 oxidation state.
Reduction: Rarely occurs under standard conditions.
Substitution: Reactions with other acids or bases can lead to the formation of different scandium salts.
Major Products Formed
Scandium Hydroxide: Formed when scandium sulfate reacts with a strong base.
Scandium Oxide: Can be obtained by thermal decomposition of scandium sulfate.
Scientific Research Applications
Scandium(III) sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological effects and interactions with various biomolecules.
Medicine: Explored for its use in pharmaceuticals and as a tracer in medical imaging.
Industry: Utilized in the production of high-strength aluminum-scandium alloys and in fuel cells.
Mechanism of Action
The mechanism of action of scandium(III) sulfate hydrate involves its interaction with water molecules and other ligands. In aqueous solutions, scandium ions form hydrated complexes, such as [Sc(H₂O)₆]³⁺. These complexes can participate in various biochemical and chemical processes, influencing the function of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) sulfate: Similar in chemical behavior due to its position in the periodic table.
Lanthanum(III) sulfate: Shares similar properties but has a larger ionic radius.
Aluminum(III) sulfate: Chemically similar but differs in ionic radius and coordination chemistry.
Uniqueness
Scandium(III) sulfate hydrate is unique due to its smaller ionic radius compared to yttrium and lanthanum, leading to distinct coordination chemistry and reactivity. Its ability to form stable complexes with various ligands makes it valuable in catalysis and material science .
Properties
IUPAC Name |
scandium(3+);trisulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.H2O.2Sc/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVPLYNCRMUIJ-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O13S3Sc2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)





![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)





![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178029.png)
